molecular formula C25H18N2O7 B4000338 1-benzoylpropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

1-benzoylpropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4000338
M. Wt: 458.4 g/mol
InChI Key: IBGQYJXPZGVHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoylpropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C25H18N2O7 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.11140092 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioreductive Pro-drug Systems

Research on similar nitro-containing compounds, like nitrofuranylmethyl derivatives, explores their use as bioreductively activated pro-drug systems. These compounds release therapeutic drugs selectively in hypoxic solid tumors, demonstrating a potential application in cancer treatment by utilizing the hypoxic conditions common in solid tumors to trigger drug release (Berry et al., 1997).

Molecular Electronic Devices

Molecules containing nitroamine redox centers have been used in electronic devices, exhibiting negative differential resistance and high on-off peak-to-valley ratios. This suggests the potential for compounds with similar nitro groups to be used in developing molecular electronic devices, contributing to advancements in molecular electronics (Chen et al., 1999).

Photorelease of Neuroactive Amino Acids

Compounds like 1-acyl-7-nitroindolines have shown efficacy in the rapid photorelease of neuroactive amino acids, such as L-glutamate. These findings highlight the potential application of similar compounds in neuroscientific research, offering tools for the controlled study of neurotransmitter dynamics in biological experiments (Papageorgiou et al., 2004).

Solvation and Gel Formation

Research into the solvation effects on reaction paths and gel formation in derivatives of similar structural features, such as isoindoline compounds, demonstrates the importance of solvation in dictating the properties and applications of these molecules, including their ability to form gels under specific conditions. This is relevant in the development of materials science and pharmaceutical formulations (Singh & Baruah, 2008).

Antimicrobial Applications

Derivatives of benzoxazole, a structure related to the core of the compound , have been synthesized and evaluated for their antimicrobial activities. This underscores the potential use of structurally complex molecules in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant strains of bacteria and fungi (Gondhani et al., 2013).

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O7/c1-2-21(22(28)15-7-4-3-5-8-15)34-25(31)16-11-12-19-20(13-16)24(30)26(23(19)29)17-9-6-10-18(14-17)27(32)33/h3-14,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGQYJXPZGVHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzoylpropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.